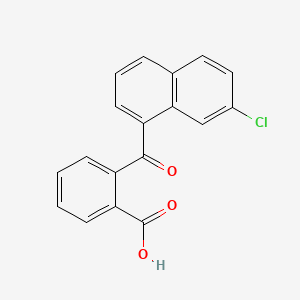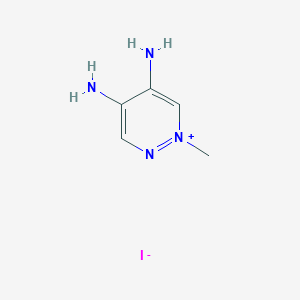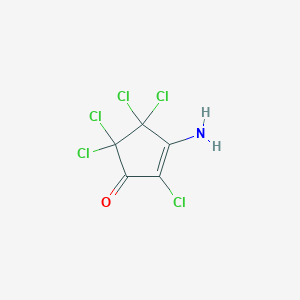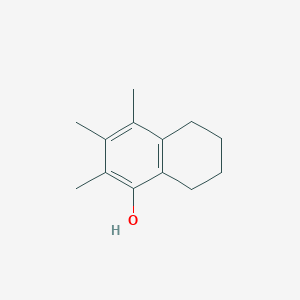![molecular formula C9H10O3 B14595773 4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione CAS No. 60203-67-0](/img/structure/B14595773.png)
4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione is a compound belonging to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione involves the reaction of tetra-acetyl-ethylene with cyclopentadiene. This reaction yields 3,4,4-triacetyl-2-methyl-cis-4,4a,5,7a-tetrahydrocyclopenta[b]pyran, which can be further converted into a mixture of isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as cyclization and acetylation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the biosynthesis of iridoid monoterpenoids.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (+)-Iridodial lactol
- (+)-Neomatatabiol
- (2S,4S)-Alpha-Campholinic Acid
- (2Z,6Z)-Varie-2,6-diene
Uniqueness
4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione is unique due to its specific chemical structure, which includes a cyclopentane ring fused to a six-membered oxygen heterocycle. This structure imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
60203-67-0 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4a-methyl-4,6-dihydro-3H-cyclopenta[b]pyran-2,5-dione |
InChI |
InChI=1S/C9H10O3/c1-9-5-4-8(11)12-7(9)3-2-6(9)10/h3H,2,4-5H2,1H3 |
InChI Key |
LJNUINYABIYZON-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)OC1=CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)




![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

